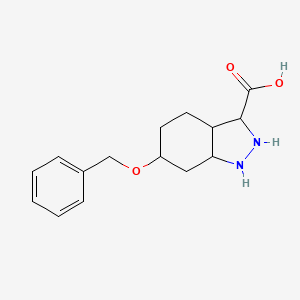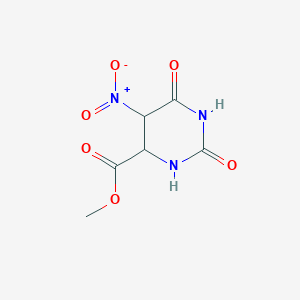
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C₆H₅N₃O₆ It is known for its unique structure, which includes a diazinane ring with nitro and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the nitration of a precursor compound followed by esterification. One common method includes the nitration of 2,6-dioxo-1,3-diazinane-4-carboxylic acid using a nitrating agent such as nitric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of nitrating agents and the potential hazards associated with nitro compounds.
化学反应分析
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 5-amino-2,6-dioxo-1,3-diazinane-4-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid and methanol.
科学研究应用
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a different ring system.
Methyl 5-nitro-2,6-dioxo-3H-pyrimidine-4-carboxylate: Another structural analog with variations in the ring system.
Uniqueness
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C6H7N3O6 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC 名称 |
methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h2-3H,1H3,(H2,7,8,10,12) |
InChI 键 |
BKCSHLPOEJUNKK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(C(=O)NC(=O)N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
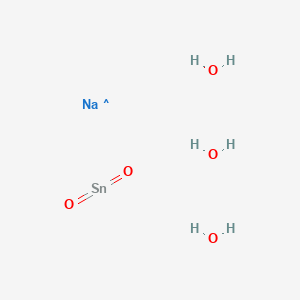
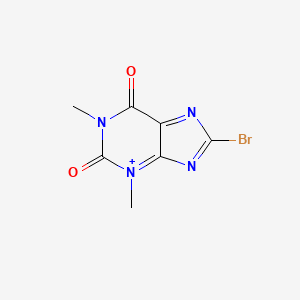
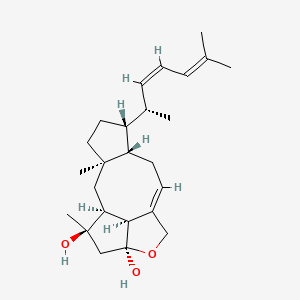

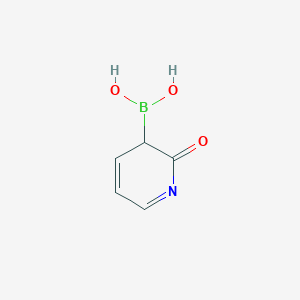
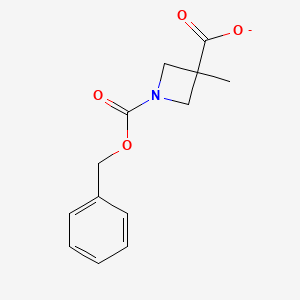
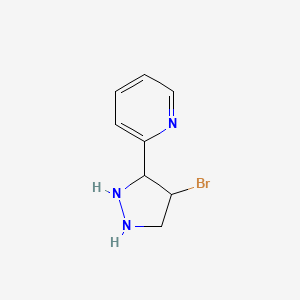
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)



![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
